H-DL-Tyr-Gly-DL-Arg-DL-Phe-DL-Ser-OH.HCl

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

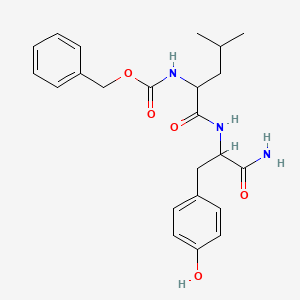

- It consists of a sequence of amino acids, each represented by a single-letter code (e.g., Tyr for tyrosine, Arg for arginine).

- The compound’s structure includes both D-amino acids (right-handed) and DL-amino acids (racemic mixture of D- and L-amino acids).

- The hydrochloride (HCl) form enhances solubility and stability.

H-DL-Tyr-Gly-DL-Arg-DL-Phe-DL-Ser-OH.HCl: is a peptide compound with a hydrochloride salt form.

Métodos De Preparación

Synthetic Routes: The compound can be synthesized using solid-phase peptide synthesis (SPPS). Sequential addition of protected amino acids builds the peptide chain.

Reaction Conditions: SPPS typically involves coupling reactions with activating agents (e.g., HBTU, HATU) and deprotection steps (e.g., TFA).

Industrial Production: Large-scale production often employs automated SPPS or recombinant expression in microbial systems.

Análisis De Reacciones Químicas

Reactions: The compound may undergo various reactions, including hydrolysis, amidation, and cyclization.

Common Reagents: Reagents like trifluoroacetic acid (TFA), base (e.g., diisopropylethylamine), and coupling agents (e.g., HBTU) are used.

Major Products: Hydrolysis yields the corresponding amino acids, while cyclization forms cyclic peptides.

Aplicaciones Científicas De Investigación

Chemistry: Used as model compounds for studying peptide chemistry and conformational analysis.

Biology: Investigated for biological activity (e.g., enzyme inhibition, receptor binding).

Medicine: Potential therapeutic agents (e.g., antimicrobial peptides, enzyme inhibitors).

Industry: Used in drug development and as diagnostic tools.

Mecanismo De Acción

Targets: The compound may interact with receptors, enzymes, or other biomolecules.

Pathways: It could modulate signaling pathways (e.g., GPCRs, kinases) or affect cellular processes.

Comparación Con Compuestos Similares

Uniqueness: Highlight its specific features (e.g., sequence, stereochemistry).

Similar Compounds: Mention related peptides (e.g., other hydrochloride salts, analogs).

Remember that this compound’s properties and applications may vary based on specific research contexts.

Propiedades

IUPAC Name |

2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H40N8O8.ClH/c30-20(13-18-8-10-19(39)11-9-18)25(41)34-15-24(40)35-21(7-4-12-33-29(31)32)26(42)36-22(14-17-5-2-1-3-6-17)27(43)37-23(16-38)28(44)45;/h1-3,5-6,8-11,20-23,38-39H,4,7,12-16,30H2,(H,34,41)(H,35,40)(H,36,42)(H,37,43)(H,44,45)(H4,31,32,33);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHUXAHGGEPLQOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC(CO)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H41ClN8O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

665.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,1-diethyl-3-[(E)-(6-methylpyridin-2-yl)methylideneamino]thiourea](/img/structure/B12102938.png)

![6-(4-(Trifluoromethoxy)phenyl)benzo[D][1,2,3]triazin-4(3H)-one](/img/structure/B12102953.png)

![3-[(4E)-4-[(2E,4E,6E,8E,10E)-1-hydroxydodeca-2,4,6,8,10-pentaenylidene]-1-methyl-3,5-dioxopyrrolidin-2-yl]propanoic acid](/img/structure/B12102969.png)

![5-(3,4-Dimethoxyphenyl)-6,7-bis(methoxymethyl)-5,6,7,8-tetrahydrobenzo[f][1,3]benzodioxole](/img/structure/B12102972.png)

![2-Bromo-2-methylpropanoic acid--2,2'-[oxybis(methylene)]bis[2-(hydroxymethyl)propane-1,3-diol] (6/1)](/img/structure/B12102991.png)